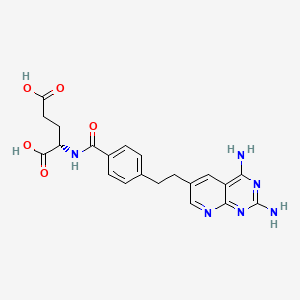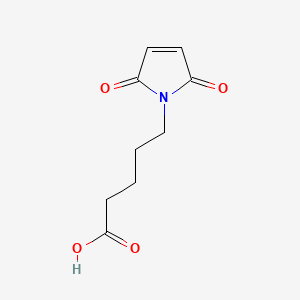![molecular formula C13H10N2OS B1664693 2-(4-Aminophenyl)benzo[d]thiazol-6-ol CAS No. 178804-18-7](/img/structure/B1664693.png)
2-(4-Aminophenyl)benzo[d]thiazol-6-ol
Vue d'ensemble
Description
2-(4-Aminophenyl)benzo[d]thiazol-6-ol is a research chemical compound . It has been used in the preparation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents . It has also been reported to have antimicrobial, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of 2-(4-Aminophenyl)benzo[d]thiazol-6-ol involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The results from cytoplasmic membrane permeabilization assay, FACS study, as well as DNA-binding assays, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .Applications De Recherche Scientifique
-
Antimicrobial Agents
- Field : Medicinal Chemistry .
- Application : The compound is used in the synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties as potent antimicrobial agents .
- Methods : Structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR and Mass spectral data .
- Results : The results revealed that compounds SC06, SC09, TS05 and TS07 have potent antibacterial activity against both Gram-positive and Gram-negative strains .
-
Anticancer and Antiinflammatory Agents
- Field : Medicinal and Pharmaceutical Chemistry .
- Application : Benzothiazole derivatives are being explored as potential anticancer and antiinflammatory agents .
- Methods : The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
- Results : The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells .
-
Anti-HIV Agents
- Field : Medicinal Chemistry .
- Application : The compound is used in the synthesis of 1,3-thiazolidine-2,4-dione and its derivatives, which have reported anti-HIV activities .
- Methods : The compounds were tested against the human immunodeficiency virus type 1 (HIV-1), in MT-4 cell-based assays by assessing the reduction in the HIV-1-induced cytopathogenicity .
- Results : The results of this application are not provided in the source .
-
Anticonvulsant Agents
- Field : Medicinal Chemistry .
- Application : Benzo[d]thiazol-2(3H)-one derivatives are being explored for their anticonvulsant activity .
- Methods : The effect of the compounds were evaluated quantitatively for their anticonvulsant activity median effective dose (ED 50) and neurotoxicity median toxicity dose (TD 50) in a phase-II experiment .
- Results : Compounds 3n and 3q showed the greatest effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective index (PI) of 6.34 and 4.11, respectively .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-aminophenyl)-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16)7-12(11)17-13/h1-7,16H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQOWAHXMWGEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)benzo[d]thiazol-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



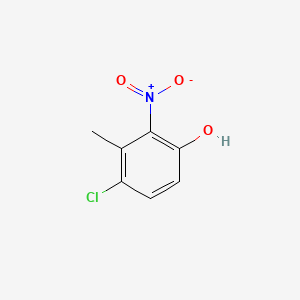
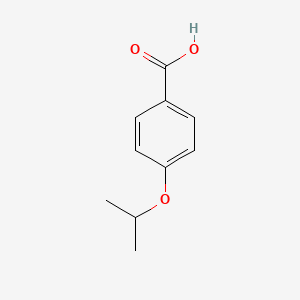
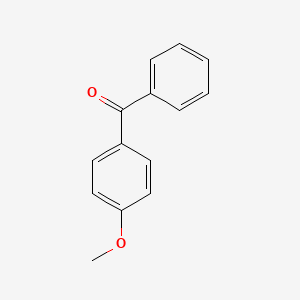
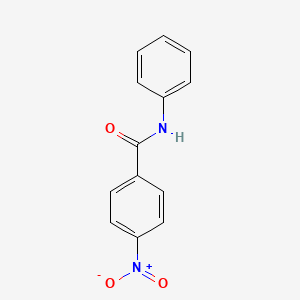
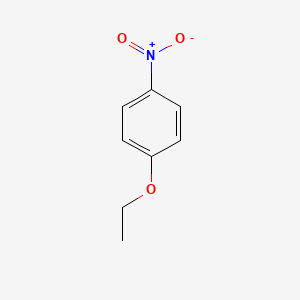
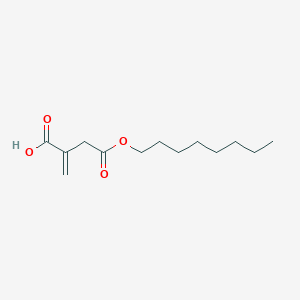
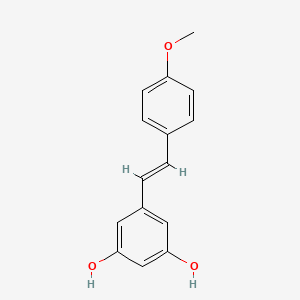
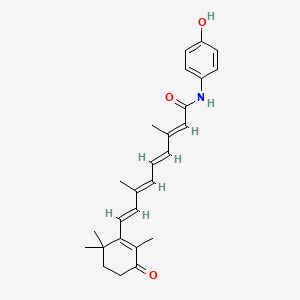
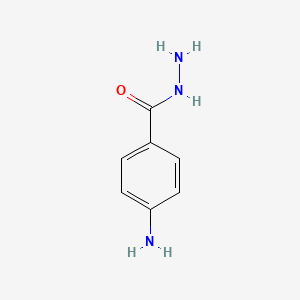

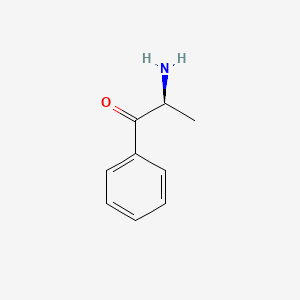
![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
